molecular formula C5H8N2O2 B575619 4-Methoxy-5-methyl-1H-pyrazol-3(2H)-one CAS No. 190257-20-6

4-Methoxy-5-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B575619
CAS No.: 190257-20-6
M. Wt: 128.131
InChI Key: FUZBYARJZMKSNU-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a methoxy (-OCH₃) substituent at the 4-position and a methyl (-CH₃) group at the 5-position of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds exhibit diverse chemical and biological activities, influenced by substituents on the ring.

Properties

CAS No.

190257-20-6

Molecular Formula

C5H8N2O2

Molecular Weight

128.131

IUPAC Name

4-methoxy-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C5H8N2O2/c1-3-4(9-2)5(8)7-6-3/h1-2H3,(H2,6,7,8)

InChI Key

FUZBYARJZMKSNU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)OC

Synonyms

3H-Pyrazol-3-one,1,2-dihydro-4-methoxy-5-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Pyrazolone derivatives vary significantly based on substituents at the 3-, 4-, and 5-positions. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Pyrazolone Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Rf Value Yield (%) Key Substituents
4-Methoxy-5-methyl-1H-pyrazol-3(2H)-one C₆H₈N₂O₂ 140.14 Data not provided N/A N/A 4-OCH₃, 5-CH₃
4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4l) C₁₀H₁₀N₄O₂ 218.21 196–198 0.63 52.03 4-(4-hydroxyphenylhydrazono)
4-(2-(2-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4g) C₁₁H₁₂N₄O₂ 232.24 169–171 0.88 69.47 4-(2-methoxyphenylhydrazono)
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one C₁₂H₁₄N₂O 202.25 N/A N/A N/A 4-C₂H₅, 5-CH₃, 2-C₆H₅

Key Observations :

  • Substituent Polarity: The hydroxyl group in 4l increases polarity and hydrogen-bonding capacity, reflected in its higher melting point (196–198°C) compared to 4g (169–171°C) . The methoxy group in the target compound likely reduces polarity relative to 4l but enhances it compared to non-polar substituents like ethyl or phenyl.
  • Synthetic Yields : The higher yield of 4g (69.47%) vs. 4l (52.03%) suggests that electron-donating groups (e.g., methoxy) may stabilize intermediates or reduce steric hindrance during synthesis .

Spectral and Reactivity Comparisons

Table 2: FT-IR Spectral Data for Selected Compounds
Compound O-H Stretch (cm⁻¹) N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) Methoxy C-O Stretch (cm⁻¹)
This compound Absent ~3145–3433 ~1650–1700 ~1250
4l 3543.76 3433.85 Not reported Absent
4g Absent 3411.24 Not reported ~1250

Key Observations :

  • The absence of an O-H stretch in the target compound and 4g distinguishes them from 4l, which exhibits a strong O-H band at 3543.76 cm⁻¹ .
  • The methoxy group’s C-O stretch (~1250 cm⁻¹) is a diagnostic feature in both the target compound and 4g .

Hydrogen Bonding and Crystallinity

Hydrogen-bonding patterns, critical for crystal packing, differ among derivatives:

  • 4l : The hydroxyl group participates in strong O-H···N hydrogen bonds, likely contributing to its higher crystallinity and melting point .

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